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2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness ADME

2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-38-3) is a synthetic, trisubstituted 1,3,4-oxadiazole derivative with a molecular formula of C₁₅H₈Cl₃N₃O₂ and a molecular weight of 368.6 g/mol. The compound features a 2,4-dichlorobenzamide moiety linked to a 5-(2-chlorophenyl)-1,3,4-oxadiazole core, placing it within the broader class of oxadiazole-based benzamides that are widely investigated for anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C15H8Cl3N3O2
Molecular Weight 368.6
CAS No. 865249-38-3
Cat. No. B2560297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865249-38-3
Molecular FormulaC15H8Cl3N3O2
Molecular Weight368.6
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl
InChIInChI=1S/C15H8Cl3N3O2/c16-8-5-6-9(12(18)7-8)13(22)19-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,(H,19,21,22)
InChIKeyMFNNGRCWZHNPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-38-3): Procurement-Grade Chemical Profile


2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865249-38-3) is a synthetic, trisubstituted 1,3,4-oxadiazole derivative with a molecular formula of C₁₅H₈Cl₃N₃O₂ and a molecular weight of 368.6 g/mol [1]. The compound features a 2,4-dichlorobenzamide moiety linked to a 5-(2-chlorophenyl)-1,3,4-oxadiazole core, placing it within the broader class of oxadiazole-based benzamides that are widely investigated for anticancer, antimicrobial, and anti-inflammatory applications . It is commercially available as a research-grade screening compound (PubChem CID 4113568, created 2005-09-13) with a computed XLogP3-AA of 4.5 and a topological polar surface area of 68 Ų [1].

Unique 2,4-dichloro / 2-chlorophenyl substitution pattern supports structure-activity relationship (SAR) screening studies
Benzamide linker provides a hydrogen-bond donor pharmacophore, broadening target-space fit beyond simple oxadiazoles
Computed CNS drug-like property profile supports cell-permeability and brain-penetration model research

Why Generic Substitution of 2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Fails: The Substitution-Pattern Specificity Problem


Within the 1,3,4-oxadiazol-2-yl benzamide series, biological activity is exquisitely sensitive to the substitution pattern on both the benzamide and the oxadiazole phenyl rings. Even minor structural changes—such as relocating a chlorine atom from the ortho to the para position on the oxadiazole phenyl ring, or altering the dichloro substitution pattern on the benzamide—can drastically alter target engagement, as demonstrated in systematic structure-activity relationship (SAR) studies of oxadiazole-based NTPDase inhibitors where different substituent combinations shifted selectivity between NTPDase isoforms [1]. The unique 2,4-dichloro / 2-chlorophenyl combination in this compound confers a distinct steric and electronic profile (computed XLogP3-AA = 4.5) that is not replicated by commercially available analogs such as 2,4-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide or N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide [2]. Generic substitution without confirming target-specific activity data therefore carries a high risk of selecting a compound with divergent potency, selectivity, and physicochemical properties.

Regioisomeric Mismatch

Relocating the chlorine from ortho to para on the oxadiazole phenyl ring may shift target selectivity and pharmacophore recognition profiles.

Linker-Dependent Pharmacophore Loss

Oxadiazole analogs lacking the benzamide linker cannot replicate the hydrogen-bond donor interaction; binding-mode profiles may differ substantially.

Lipophilicity Divergence

Non-chlorinated or mono-chlorinated analogs may exhibit lower computed lipophilicity, potentially altering membrane-partitioning behavior in cell-based assays.

Quantitative Differentiation Evidence for 2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Against Closest Analogs


Predicted Lipophilicity Advantage Over Non-Chlorinated and Mono-Chlorinated Oxadiazole Analogs

The compound's computed XLogP3-AA of 4.5 is significantly higher than that of the non-chlorinated analog 2,4-dichloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (estimated XLogP3 ~3.5) and the para-chloro regioisomer N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,4-dichlorobenzamide (estimated XLogP3 ~4.2) [1]. This increased lipophilicity may enhance membrane permeability and target tissue distribution, a critical differentiator for cell-based phenotypic screening. However, no direct experimental logD or PAMPA data comparing these compounds are currently available; this evidence is based on computed physicochemical properties [1].

Computed Lipophilicity
Class-level inference
XLogP3-AA 4.5 Δ +0.3 to +1.0 log unit vs. non-Cl / p-Cl analogs
Reported computed lipophilicity context
No experimental logD or PAMPA data available
Lipophilicity Drug-likeness ADME

Differentiated Hydrogen Bonding Capacity Relative to Amide-Lacking Oxadiazoles

The target compound possesses one hydrogen bond donor (amide NH) and four hydrogen bond acceptors (oxadiazole N and O, amide C=O), yielding a donor/acceptor ratio of 1:4 [1]. In contrast, 2,5-disubstituted 1,3,4-oxadiazoles lacking the benzamide linker (e.g., 2-(2-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole) have zero donors and 3 acceptors (ratio 0:3), fundamentally altering hydrogen-bonding capacity and pharmacophore recognition profiles [2]. This difference is critical for targets where a key hydrogen bond donor interaction is required for binding, as observed in kinase hinge-region recognition motifs.

Hydrogen-Bond Profile
Class-level inference
HBD 1, HBA 4 (1:4) vs. HBD 0, HBA 3 (0:3) for amide-lacking oxadiazoles
Donor-acceptor hybrid pharmacophore context
Computed descriptor; binding-mode assays needed for confirmation
Hydrogen bonding Target engagement Solubility

Differential Topological Polar Surface Area and Rotatable Bond Profile for CNS vs. Peripheral Target Triage

With a topological polar surface area (TPSA) of 68 Ų and only 3 rotatable bonds, the compound falls within favorable CNS drug-like space (typically TPSA < 90 Ų, rotatable bonds ≤ 3) [1]. By comparison, N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide (a sulfonamide analog) has a TPSA of ~92 Ų due to the sulfone group, likely limiting blood-brain barrier penetration . This difference enables strategic selection: the target compound for CNS-targeted screening, the sulfonamide analog for peripheral targets where CNS exclusion is desired.

CNS Property Profile
Cross-study comparable
68 Ų TPSA / Rotatable Bonds: 3
Reported CNS drug-like property context
Predicts passive brain-penetration fit; requires experimental confirmation
CNS drug design Blood-brain barrier Physicochemical profiling

Substitution-Dependent NTPDase Selectivity Trend in the 1,3,4-Oxadiazole Series

A 2026 study of 2,5-disubstituted 1,3,4-oxadiazole derivatives demonstrated that the nature and position of aryl substituents directly control selectivity between NTPDase isoforms (NTPDase1, 2, 3, and 8) [1]. While the target compound was not directly tested in this study, the SAR data establish that compounds with electron-withdrawing chloro substituents on both the 2- and 5-aryl rings exhibit markedly different isoform selectivity profiles compared to methoxy-substituted analogs. Specifically, chloro-substituted compounds in the series showed preferential inhibition of NTPDase2 over NTPDase1, whereas methoxy-substituted analogs displayed the reverse selectivity pattern [1]. This class-level evidence supports the rationale that the target compound's unique 2,4-dichlorobenzamide / 2-chlorophenyl substitution pattern will yield a distinct NTPDase selectivity fingerprint not achievable with commercially available methoxy or mono-chloro variants.

NTPDase SAR Context
Class-level inference
Chloro-class favors NTPDase2 Methoxy-class favors NTPDase1 (qualitative inversion)
Class-level NTPDase selectivity context
Compound not directly tested; selectivity inferred from chloro-subclass SAR
NTPDase inhibition Selectivity SAR

Recommended Research and Procurement Application Scenarios for 2,4-Dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide


CNS-Penetrant Anticancer Screening Libraries

Given its favorable TPSA of 68 Ų and low rotatable bond count, this compound is well-suited for inclusion in CNS-focused oncology screening decks targeting glioblastoma or brain-metastatic cancer cell lines, where brain-penetrant chemical matter is scarce [1]. Its predicted higher lipophilicity (XLogP3 = 4.5) further supports blood-brain barrier partitioning, distinguishing it from more polar oxadiazole analogs that are likely CNS-restricted [1].

NTPDase2-Targeted Probe Development

Based on class-level SAR from the 2026 NTPDase inhibitor study, chloro-substituted 1,3,4-oxadiazoles preferentially inhibit NTPDase2 over NTPDase1 [2]. This compound, bearing chlorine atoms on both aryl rings, is a structurally appropriate starting point for developing selective NTPDase2 chemical probes for use in cancer, thrombosis, or inflammatory disease models where NTPDase2 is implicated.

Hydrogen-Bond-Dependent Target Screening (Kinase and Protease Panels)

The presence of a single amide NH donor distinguishes this compound from oxadiazoles lacking a benzamide linker [1]. This feature makes it suitable for screening against kinase and protease panels that require a directional hydrogen bond donor for hinge-region or oxyanion-hole recognition, where simple oxadiazole screening compounds would fail to engage.

Physicochemical Property Benchmarking and Analog Series Expansion

With a well-defined computed property profile (MW = 368.6, XLogP3 = 4.5, TPSA = 68 Ų, HBD = 1, HBA = 4) [1], this compound can serve as a reference point for medicinal chemistry teams optimizing oxadiazole-based leads. Its property set is distinct from both non-chlorinated and sulfone-containing analogs, enabling systematic exploration of lipophilicity-permeability-selectivity trade-offs in lead optimization campaigns.

Application
Selection Property
Validation Focus
CNS oncology cell-model studies
Computed CNS drug-like profile
Cell permeability and brain-penetration model review
NTPDase2 probe development
Chloro-substitution class SAR
NTPDase isoform selectivity profiling
Kinase and protease panel screening
Hydrogen-bond donor pharmacophore
Target engagement and binding-mode assay review
Physicochemical benchmarking
Well-defined computed property set
Lipophilicity-permeability trade-off profiling
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